molecular formula C21H26N6 B6436031 4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline CAS No. 2549065-70-3

4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline

Cat. No.: B6436031
CAS No.: 2549065-70-3
M. Wt: 362.5 g/mol
InChI Key: PBQOFCCBQURUEG-UHFFFAOYSA-N
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Description

4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of benzene and pyrimidine rings, and a piperazine ring substituted with a tert-butyl group and a methylpyrimidine moiety. This unique structure imparts specific chemical and biological properties to the compound.

Mechanism of Action

Biochemical Pathways

It has been mentioned in the context of ni-catalyzed reductive dimerization reaction . The downstream effects of these pathways would depend on the specific targets and their roles in cellular processes.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , and it’s slightly soluble in chloroform and methanol . These properties could influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline, it should be stored in a dry environment at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the piperazine ring: The quinazoline core is then reacted with piperazine under suitable conditions, often involving the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Substitution with tert-butyl and methylpyrimidine groups: The final step involves the introduction of the tert-butyl and methylpyrimidine groups onto the piperazine ring. This can be achieved through nucleophilic substitution reactions using appropriate tert-butyl and methylpyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methylbenzonitrile
  • 2,6-Di-tert-butyl-4-methylpyridine
  • N-(tert-Butyl)-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide

Uniqueness

4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline is unique due to its specific combination of a quinazoline core with a piperazine ring substituted with tert-butyl and methylpyrimidine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6/c1-15-24-18(21(2,3)4)13-19(25-15)26-9-11-27(12-10-26)20-16-7-5-6-8-17(16)22-14-23-20/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQOFCCBQURUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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